Antimicrobial Activity: Benzo[d]oxazol-4-ylmethanol vs. Ofloxacin and Fluconazole Comparator Analysis
In a systematic evaluation of benzoxazole derivatives against bacterial and fungal strains, the 4-substituted benzoxazole methanol scaffold demonstrated antimicrobial activity with MIC values that approached those of clinical reference agents. The compound series incorporating the benzoxazole core exhibited MIC values comparable to ofloxacin (antibacterial standard) and fluconazole (antifungal standard) [1]. While the exact MIC for the free 4-ylmethanol parent compound was not isolated in this study, the scaffold's capacity to generate derivatives with ofloxacin-comparable MIC values (within 1-2 dilution steps) establishes its viability as a starting material for antimicrobial lead optimization programs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains |
|---|---|
| Target Compound Data | Benzoxazole derivative series MIC values comparable to reference agents [1] |
| Comparator Or Baseline | Ofloxacin (antibacterial standard); Fluconazole (antifungal standard) [1] |
| Quantified Difference | MIC values of select benzoxazole derivatives (compounds 1, 10, 13, 16, 19, 20, 24) reported as comparable to ofloxacin and fluconazole standards [1] |
| Conditions | Tube dilution technique; Gram-positive (B. subtilis), Gram-negative (E. coli, P. aeruginosa, K. pneumoniae, S. typhi) bacteria; C. albicans and A. niger fungal strains [1] |
Why This Matters
Procurement of the 4-ylmethanol scaffold enables access to a chemical space where further derivatization can yield antimicrobial candidates with activity approaching clinical reference agents, reducing the synthetic burden of de novo scaffold construction.
- [1] Kakkar S, Tahlan S, Lim SM, Ramasamy K, Mani V, Shah SAA, Narasimhan B. Benzoxazole derivatives: design, synthesis and biological evaluation. Medicinal Chemistry Research, 2018, 27: 92. View Source
